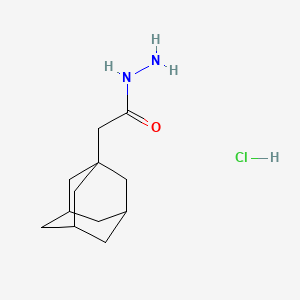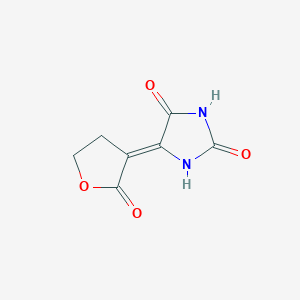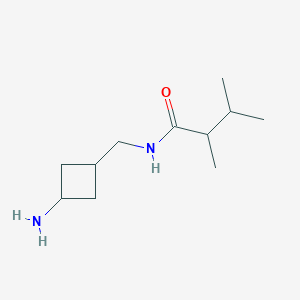
n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide: is an organic compound that features a cyclobutyl ring substituted with an amino group and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via an amination reaction, where an appropriate amine is reacted with the cyclobutyl precursor.
Attachment of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amidation reaction, where the cyclobutyl amine is reacted with a butanoyl chloride under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the butanamide moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer specific advantages.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the butanamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
- n-((3-Aminocyclopropyl)methyl)-2,3-dimethylbutanamide
- n-((3-Aminocyclopentyl)methyl)-2,3-dimethylbutanamide
- n-((3-Aminocyclohexyl)methyl)-2,3-dimethylbutanamide
Uniqueness: n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties that differentiate it from other similar compounds. These properties can influence its reactivity and interaction with biological targets, making it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
N-[(3-aminocyclobutyl)methyl]-2,3-dimethylbutanamide |
InChI |
InChI=1S/C11H22N2O/c1-7(2)8(3)11(14)13-6-9-4-10(12)5-9/h7-10H,4-6,12H2,1-3H3,(H,13,14) |
Clave InChI |
ZYQPPOXQWJGXON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(=O)NCC1CC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




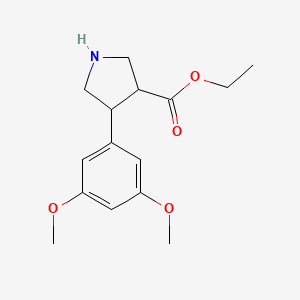
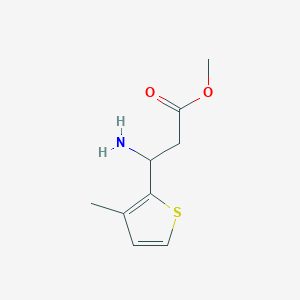
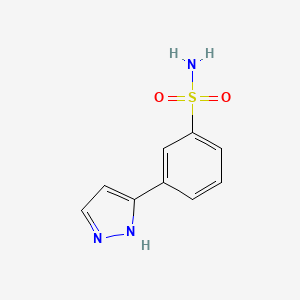

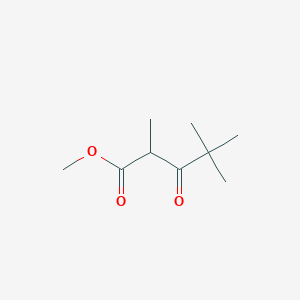

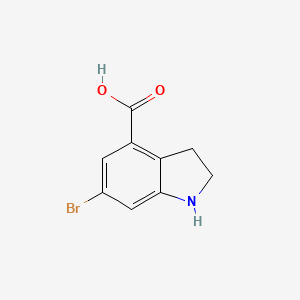
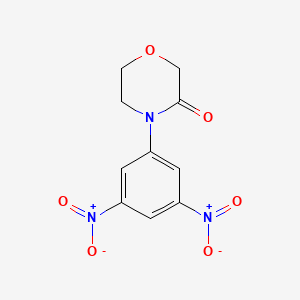
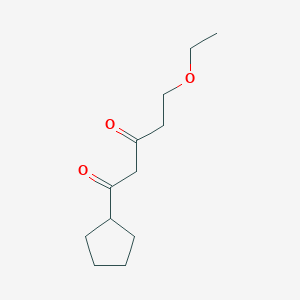
![Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate](/img/structure/B13629111.png)
